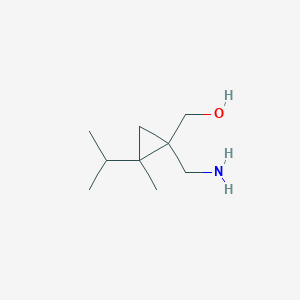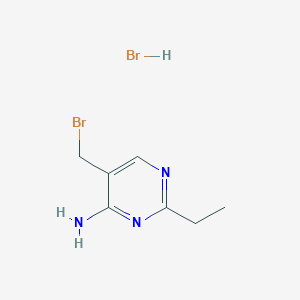
2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a quinazoline core with two oxo groups at positions 2 and 4, and a benzaldehyde moiety attached to the nitrogen at position 1.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde typically involves the condensation of anthranilic acid derivatives with formylbenzoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the quinazoline ring. The final product is obtained after oxidation of the intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistent quality. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2h)-yl)benzoic acid.
Reduction: 2-(2,4-Dihydroxy-3,4-dihydroquinazolin-1(2h)-yl)benzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2h)-yl)acetic acid: Similar structure but with an acetic acid moiety instead of benzaldehyde.
2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2h)-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde is unique due to the presence of both the quinazoline core and the benzaldehyde moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
869377-50-4 |
|---|---|
Molekularformel |
C₁₅H₁₀N₂O₃ |
Molekulargewicht |
266.25 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1145657.png)
![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)

